Mn–P Bond Length Shortening in Dinuclear Manganese(I) Carbonyl Phosphanide Complexes
In the isostructural series [(OC)₄Mn{μ-P(R)Aryl}]₂, the NMe₂-substituted phosphanide derived from 4,4′-phosphinediylbis(N,N-dimethylaniline) exhibits the shortest Mn–P bond lengths among all bis(aryl)phosphanide congeners. The average Mn–P distance is 235.8–236.0 pm, compared with 238.8 pm for the p-tolyl analog (HP(C₆H₄-4-Me)₂), 239.5 pm for the 3,5-dimethylphenyl analog, and 239.0 pm for the mixed phenyl/cyclohexyl derivative [1]. This bond contraction of approximately 2.8–3.7 pm (ca. 1.2–1.5%) is accompanied by a correspondingly tighter P–Mn–P bite angle (76.9° vs. 77.2–78.3° for comparators) and a shorter Mn···Mn transannular distance (367.1 pm vs. 370.1–370.6 pm), indicating a more compact Mn₂P₂ core [1]. Shorter metal–phosphorus bonds are a direct structural manifestation of enhanced σ-donor strength.
| Evidence Dimension | Mn–P bond length (average, pm) in [(OC)₄Mn{μ-P(R)Aryl}]₂ |
|---|---|
| Target Compound Data | 235.8–236.0 pm (R = 4-C₆H₄NMe₂) |
| Comparator Or Baseline | 238.8 pm (R = 4-C₆H₄Me); 239.5 pm (R = 3,5-C₆H₃Me₂); 239.0 pm (R = Ph/cHex) |
| Quantified Difference | 2.8–3.7 pm shorter (1.2–1.5% contraction) |
| Conditions | Single-crystal X-ray diffraction; complexes crystallized from toluene; data collected at 100–180 K |
Why This Matters
Shorter Mn–P bonds directly reflect stronger metal–phosphorus binding, which is a primary selection criterion when choosing a phosphine for coordination chemistry or catalyst design where ligand dissociation must be suppressed.
- [1] Mede, R.; Blohm, S.; Görls, H.; Westerhausen, M. Synthesis and Characterization of Manganese(I) Carbonyl Complexes of the Type [(OC)₄Mn{μ-P(R)Aryl}]₂. Z. Anorg. Allg. Chem. 2016, 642 (6), 508–514. DOI: 10.1002/zaac.201600047. (Table 2: selected structural parameters.) View Source
